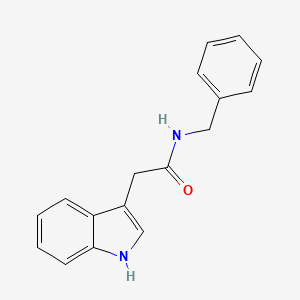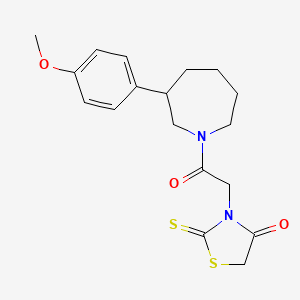
3-(2-(3-(4-Methoxyphenyl)azepan-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(3-(4-Methoxyphenyl)azepan-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one, also known as MAT, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MAT is a thiazolidinone derivative that has been synthesized using various methods, including the reaction of 2-oxoethyl isothiocyanate with 3-(4-methoxyphenyl)azepan-1-amine.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(2-(3-(4-Methoxyphenyl)azepan-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one, focusing on six unique applications:
Antimicrobial Activity
Research has shown that thiazolidinone derivatives, including 3-(2-(3-(4-Methoxyphenyl)azepan-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one, exhibit significant antimicrobial properties. These compounds are effective against a variety of bacterial and fungal strains, making them potential candidates for developing new antibiotics .
Anticancer Properties
Thiazolidinone derivatives have been investigated for their anticancer activities. The compound has shown promise in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This makes it a potential candidate for cancer therapy .
Anti-inflammatory Effects
Studies have indicated that thiazolidinone derivatives possess anti-inflammatory properties. This compound can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This suggests its potential use in treating inflammatory diseases.
Antioxidant Activity
The antioxidant properties of thiazolidinone derivatives have been explored, with findings suggesting that these compounds can scavenge free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage and could be beneficial in treating diseases related to oxidative stress .
Antidiabetic Potential
Thiazolidinone derivatives have been investigated for their antidiabetic properties. The compound has shown promise in regulating blood glucose levels and improving insulin sensitivity, indicating its potential use in diabetes management.
Antimicrobial properties of thiazolidinone derivatives Anticancer activities of thiazolidinone derivatives Anti-inflammatory effects of thiazolidinone derivatives Antioxidant activity of thiazolidinone derivatives : Antiviral applications of thiazolidinone derivatives : Enzyme inhibition by thiazolidinone derivatives : Neuroprotective effects of thiazolidinone derivatives : Antidiabetic potential of thiazolidinone derivatives
特性
IUPAC Name |
3-[2-[3-(4-methoxyphenyl)azepan-1-yl]-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-23-15-7-5-13(6-8-15)14-4-2-3-9-19(10-14)16(21)11-20-17(22)12-25-18(20)24/h5-8,14H,2-4,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLVWDKKAVBWAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)CN3C(=O)CSC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

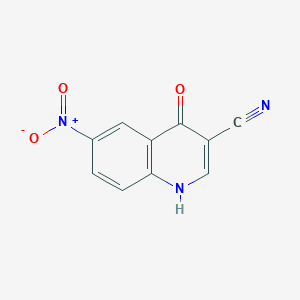
![N-(1-(2-methoxyethyl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2512545.png)

![N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2512547.png)
![2,2-diphenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2512548.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2512549.png)
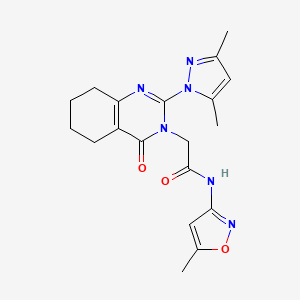
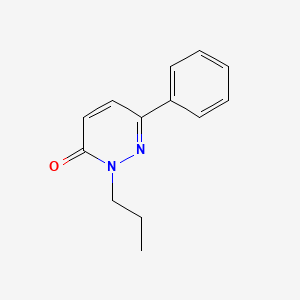
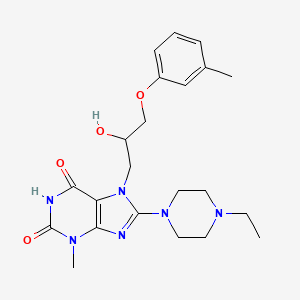
![N-(3,4-dimethoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2512557.png)
![1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B2512558.png)
![N-(4-chlorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2512560.png)
